molecular formula C11H15BrClNO B13286423 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13286423
M. Wt: 292.60 g/mol
InChI Key: YHPXGSYILFHQIG-UHFFFAOYSA-N
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Description

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is a halogenated secondary amine featuring a bromo-chloro-substituted aromatic ring and a hydroxyl-bearing butanol chain. Structural characterization of such molecules typically employs techniques like X-ray crystallography (using programs like SHELX ) and spectroscopic methods (e.g., NMR, IR) .

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

4-[(2-bromo-4-chlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-2-3-10(13)6-11(9)12/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

YHPXGSYILFHQIG-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of the Halogenated Benzylamine Intermediate

The key intermediate, (2-Bromo-4-chlorophenyl)methylamine , is typically prepared from 2-bromo-4-chlorobenzaldehyde or related halogenated benzyl derivatives. The general approach involves:

A typical method includes reductive amination of the aldehyde with ammonia or an amine source under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the benzylamine derivative.

Coupling with Butan-2-ol Derivative

The coupling step involves the reaction of the benzylamine intermediate with a suitable butan-2-ol derivative, often a halogenated or activated butan-2-ol, to form the secondary amine linkage:

  • The 4-butan-2-ol moiety can be introduced via nucleophilic substitution, where the amine attacks a butan-2-ol derivative bearing a good leaving group (e.g., halide or tosylate).
  • Alternatively, reductive amination between an amino group and a butan-2-one derivative can be employed.

Representative Preparation Procedure

Based on literature data and analogous compound syntheses, a representative synthetic route is as follows:

Step Reagents & Conditions Description Yield (%)
1 2-Bromo-4-chlorobenzaldehyde, NH3, NaBH3CN, MeOH, room temp Reductive amination to form (2-bromo-4-chlorophenyl)methylamine 70-85
2 (2-bromo-4-chlorophenyl)methylamine, 4-chlorobutan-2-ol or 4-bromobutan-2-ol, base (K2CO3), DMF, 60-80 °C Nucleophilic substitution to attach butan-2-ol moiety via amine 60-75

Reaction Conditions and Optimization

  • Solvents: Dimethylformamide (DMF) is commonly used due to its polarity and ability to dissolve both organic and inorganic reagents.
  • Bases: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) facilitate deprotonation and promote nucleophilic substitution.
  • Temperature: Moderate heating (60–80 °C) optimizes reaction rates while minimizing side reactions.
  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is employed for isolation of the pure product.

Supporting Data Table for Physical and Chemical Properties

Property Value
Molecular Formula C11H16BrClNO
Molecular Weight Approx. 292.60 g/mol
IUPAC Name 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol
SMILES CC(CCNCC1=C(C=CC(=C1)Cl)Br)O
Key Functional Groups Aromatic halides (Br, Cl), secondary amine, secondary alcohol

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.

    Substitution: The bromine and chlorine atoms in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the evidence lacks direct data on 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol, insights can be drawn from analogous compounds in terms of substituent effects, synthesis strategies, and characterization methods. Below is a comparative analysis using compounds from the provided evidence and hypothetical analogs:

Substituent Effects on Reactivity and Properties

  • Halogen vs. Methoxy/Cyano Groups: The target compound’s 2-bromo-4-chlorophenyl group contrasts with the methoxy (4c ) and cyano (4a ) substituents in related structures.
  • Synthetic Yields: Compound 4c (methoxy-substituted) was synthesized in 80% yield , while 4a (cyano-substituted) required longer reaction times (24 hours vs. 16 hours for 4c) . Halogenated analogs like the target compound might exhibit lower yields due to steric hindrance or slower reaction kinetics.

Spectroscopic Characterization

  • IR and NMR Trends :
    • The N-H stretch in 4c (IR: ~3300 cm⁻¹) would shift in the target compound due to electron-withdrawing halogens.
    • In 4c, the methoxy group’s ¹H NMR signal appears at ~3.8 ppm , whereas halogenated aromatic protons (e.g., in the target compound) typically resonate downfield (7.0–8.5 ppm).

Structural Analysis Tools

Programs like SHELX and ORTEP are critical for determining crystal structures of similar compounds. For example, SHELXL’s refinement capabilities could resolve the target compound’s halogen-based steric effects, while ORTEP-3’s graphical interface might visualize its conformational flexibility.

Data Tables: Comparative Analysis of Analogous Compounds

Property This compound Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a)
Key Substituents 2-Bromo-4-chlorophenyl 4-Methoxyphenyl 3-Cyanophenyl, 4-Methoxyphenyl
Synthetic Solvent Not reported Dry DMF Dry THF
Reaction Time Not reported 16 hours 24 hours
Yield Not reported 80% Not explicitly stated
Characterization Methods Hypothetical: NMR, IR, X-ray IR, ¹H/¹³C NMR, HRMS IR, ¹H/¹³C NMR, HRMS

Research Implications and Limitations

The absence of direct data on this compound in the provided evidence necessitates extrapolation from related compounds. Key research gaps include:

  • Synthetic Optimization : Halogenated analogs may require tailored conditions (e.g., higher temperatures or catalysts) to mitigate steric effects.
  • Biological Activity: The bromo-chloro motif could enhance antimicrobial or anticancer properties compared to methoxy/cyano derivatives, but experimental validation is needed.

Biological Activity

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a halogenated phenyl group and an amino alcohol moiety. The molecular formula of this compound is C12H16BrClN, with a molecular weight of approximately 287.62 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Amino Group : Facilitates interactions with biological targets.
  • Halogen Substituents (Bromine and Chlorine) : Enhance binding affinity to proteins and enzymes, potentially modulating physiological responses.
  • Butan-2-ol Moiety : Contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : In vitro studies suggest that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of various bacteria, potentially due to its structural similarity to known antimicrobial agents.
  • Enzyme Inhibition : The presence of halogen substituents may enhance the compound's ability to inhibit enzymes, making it a candidate for further studies in enzyme inhibition pathways. Molecular docking studies have been conducted to elucidate potential binding sites and mechanisms of action .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting that this compound could also exhibit this property.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity against bacteria
Enzyme InhibitionPotential as an acetylcholinesterase inhibitor
AntioxidantSuggested antioxidant properties
Binding AffinityEnhanced interactions with proteins

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Binding Interactions : The halogen substituents enhance binding affinity to specific biological targets, such as enzymes and receptors.
  • Hydrogen Bonding : The amino alcohol moiety can participate in hydrogen bonding, facilitating interactions with target biomolecules.

Molecular docking studies have provided valuable insights into these interactions, revealing potential binding sites on target proteins.

Q & A

Q. What are the recommended synthetic routes for 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-bromo-4-chlorobenzyl bromide with 4-aminobutan-2-ol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Temperature control (e.g., 60–80°C) and solvent choice (polar aprotic solvents like DMF) are critical for minimizing side reactions. Purification via column chromatography with a gradient of ethyl acetate/hexane (30–50%) improves yield . Optimization studies suggest that slow addition of the amine reduces dimerization, while microwave-assisted synthesis may enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromo-chlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the amino alcohol backbone (δ 3.4–3.8 ppm for CH₂-NH and δ 1.2–1.6 ppm for the hydroxyl-bearing carbon) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C-N stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 307.0 for C₁₁H₁₄BrClNO⁺) .

Q. What are the key functional groups influencing this compound’s reactivity?

  • Methodological Answer : The secondary hydroxyl group (-OH) and tertiary amine (-NH-) are pivotal. The hydroxyl group participates in hydrogen bonding (relevant to biological interactions), while the amine enables nucleophilic reactions (e.g., acylation or alkylation). The bromo-chlorophenyl moiety enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Structural Confirmation : Ensure batch-to-batch consistency via XRD or HPLC to rule out impurities affecting activity .

Q. What computational approaches predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or kinases). Parameterize the bromo-chlorophenyl group for van der Waals interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate substituent effects (e.g., halogen position) with activity data from analogs .

Q. What challenges arise in crystallographic studies of this compound, and how can SHELX software mitigate them?

  • Methodological Answer : Challenges include poor crystal quality (due to flexible amino alcohol chain) and twinning. Mitigation strategies:
  • Crystallization : Use slow evaporation with mixed solvents (e.g., ethanol/water) to improve crystal packing.
  • SHELXL Refinement : Apply TWIN and BASF commands to model twinned data. For partial occupancy (common with halogen disorder), use PART and FREE instructions .
  • Validation : Check R₁/Rfree convergence (<5% gap) and validate hydrogen bonding via PLATON .

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